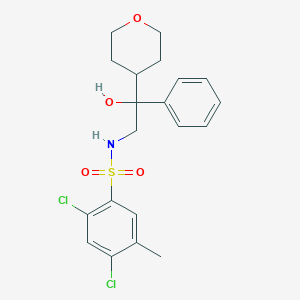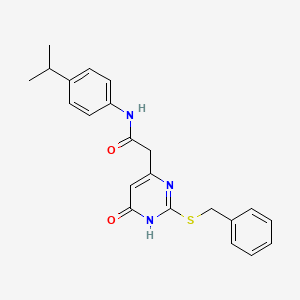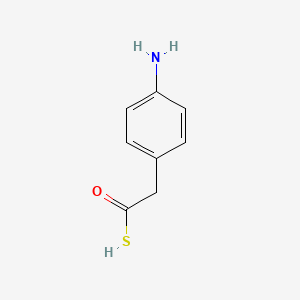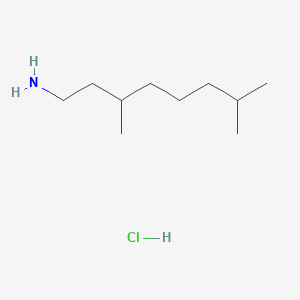
4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, or 4-IPC, is an organic compound that is used in a variety of scientific applications. It is an important chemical for research in synthetic organic chemistry, and its unique properties have made it a valuable tool for a variety of applications.
Wissenschaftliche Forschungsanwendungen
4-IPC has a variety of scientific research applications. It is used as a building block in organic synthesis, as a reagent in organic synthesis, and as a catalyst in organic synthesis. It is also used as a ligand in coordination chemistry and as a substrate in enzyme-catalyzed reactions. Additionally, 4-IPC has been used in the synthesis of various bioactive compounds, such as drugs, peptides, and natural products.
Wirkmechanismus
The mechanism of action of 4-IPC is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a variety of complexes with other molecules. Additionally, 4-IPC has been shown to be capable of forming hydrogen bonds with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-IPC are not well understood. However, it has been shown to have some antioxidant activity, as well as some anti-inflammatory and anti-microbial activity. Additionally, 4-IPC has been shown to have some potential for use as a drug delivery system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-IPC in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, 4-IPC is relatively stable, making it an ideal choice for long-term experiments. However, there are some limitations to using 4-IPC in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 4-IPC can react with other molecules, which can lead to unexpected results.
Zukünftige Richtungen
There are a variety of potential future directions for 4-IPC research. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential as a drug delivery system. Additionally, research could be conducted to explore its potential for use in the synthesis of other bioactive compounds, such as peptides and natural products. Finally, research could be conducted to explore its potential for use in other applications, such as catalysis and coordination chemistry.
Synthesemethoden
4-IPC is most commonly synthesized via a three-step reaction of propionic anhydride, isopropyl alcohol, and 3,5-dimethylpyrrole. The first step involves the reaction of propionic anhydride and isopropyl alcohol to form a propionate ester. The second step involves the reaction of the propionate ester with 3,5-dimethylpyrrole to form a propionate amide. The final step involves the reaction of the propionate amide with an acid-catalyzed dehydration reaction to form 4-IPC. This synthesis method is relatively simple and efficient, making it an ideal choice for research purposes.
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-propan-2-yloxycarbonyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-5(2)16-11(15)8-6(3)9(10(13)14)12-7(8)4/h5,12H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDAPQLSIBPJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC(C)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2785748.png)




![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2785756.png)

![2-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2785762.png)


![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2785766.png)

![Rac-tert-butyl 3A-(aminomethyl)hexahydrocyclopenta[B]pyrrole-1(2H)-carboxylate](/img/structure/B2785769.png)
![2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B2785770.png)